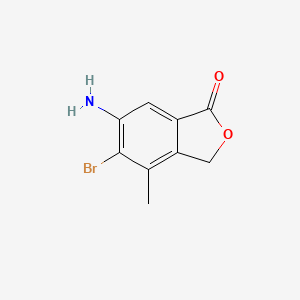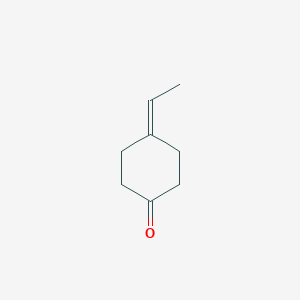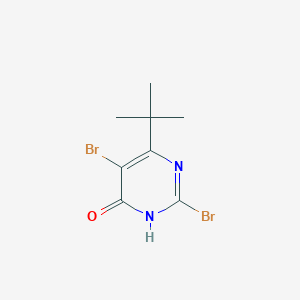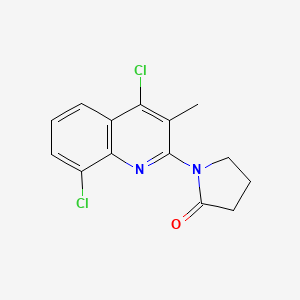
6-Amino-5-bromo-4-methylisobenzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-5-bromo-4-methyl-3H-isobenzofuran-1-one is a compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-bromo-4-methyl-3H-isobenzofuran-1-one typically involves the bromination of 4-methyl-3H-isobenzofuran-1-one followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amination step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
化学反応の分析
Types of Reactions
6-amino-5-bromo-4-methyl-3H-isobenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and properties .
科学的研究の応用
6-amino-5-bromo-4-methyl-3H-isobenzofuran-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex benzofuran derivatives.
Biology: The compound’s derivatives are studied for their potential antibacterial and antiviral activities.
Medicine: Research focuses on its potential as an anti-tumor agent and its role in developing new therapeutic drugs.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 6-amino-5-bromo-4-methyl-3H-isobenzofuran-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
類似化合物との比較
Similar Compounds
5-Bromo-4-methyl-3H-isobenzofuran-1-one: Similar in structure but lacks the amino group.
6-amino-3H-isobenzofuran-1-one: Similar but lacks the bromine and methyl groups.
Uniqueness
6-amino-5-bromo-4-methyl-3H-isobenzofuran-1-one is unique due to the presence of both the amino and bromine groups, which can significantly influence its chemical reactivity and biological activity.
特性
分子式 |
C9H8BrNO2 |
|---|---|
分子量 |
242.07 g/mol |
IUPAC名 |
6-amino-5-bromo-4-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8BrNO2/c1-4-6-3-13-9(12)5(6)2-7(11)8(4)10/h2H,3,11H2,1H3 |
InChIキー |
DFCXZQWILQHPKB-UHFFFAOYSA-N |
正規SMILES |
CC1=C2COC(=O)C2=CC(=C1Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate](/img/structure/B13893025.png)


![2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane](/img/structure/B13893047.png)

![6-(Benzyloxy)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13893056.png)
![4-Thiazolidinecarboxylic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetyl]-2,2-dimethyl-, (4R)-](/img/structure/B13893063.png)
![(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine](/img/structure/B13893071.png)


![5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine](/img/structure/B13893080.png)


![Ethyl 2-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]pyrimidine-5-carboxylate](/img/structure/B13893087.png)
